Product packaging for 3-Amino-4-bromo-5-fluorophenol(Cat. No.:CAS No. 1807143-32-3)

3-Amino-4-bromo-5-fluorophenol

Cat. No.: B1410831
CAS No.: 1807143-32-3
M. Wt: 206.01 g/mol
InChI Key: WGZLXXSRSPNOAR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aminophenol Chemistry

Halogenated aminophenols are a significant class of compounds in organic chemistry, serving as versatile precursors for a wide array of chemical products. The presence and position of halogen atoms (fluorine, chlorine, bromine, iodine) and the amino group on the phenol (B47542) ring profoundly influence the molecule's acidity, reactivity, and biological activity. nih.gov The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms modifies the electron density of the aromatic ring, dictating the regioselectivity of further chemical reactions such as electrophilic substitution or nucleophilic aromatic substitution.

Research into halogenated aminophenols has revealed correlations between their structure and functional properties. For example, studies on the oxidative dehalogenation of halogenated 4-aminophenols have shown that the rate of dehalogenation can correlate with the electronegativity of the halogen substituent. researchgate.net Furthermore, the acid dissociation constants (pKa) of aminophenol precursors can influence the molecular conformation of resulting products, such as Schiff bases, which in turn affects their biological activity. nih.govresearchgate.net The synthesis of new azo-Schiff base ligands from halogenated anilines and their subsequent complexation with metal ions highlights the utility of these scaffolds in creating compounds with potential applications as antimicrobial and anticancer agents. jmchemsci.com The study of hydrogen-bonded networks between halogen-substituted phenols and other molecules is crucial for the development of new materials and drugs, underscoring the importance of understanding their noncovalent interactions. acs.org

Significance of Multifunctionalized Aromatic Scaffolds in Chemical Research

Aromatic scaffolds bearing multiple functional groups are cornerstones of modern chemical research, particularly in drug discovery and materials science. nih.gov These scaffolds offer a rigid framework upon which a variety of chemical functionalities can be appended, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties. mdpi.comnih.gov In medicinal chemistry, the use of such scaffolds is a powerful strategy for developing libraries of molecules for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. nih.gov

The strategic advantage of multifunctionalized aromatic cores lies in their ability to engage in multiple, specific interactions with biological targets like proteins and enzymes. frontiersin.org Different scaffolds have been extensively studied for their therapeutic potential:

Azobenzene derivatives have been investigated as multi-target scaffolds for developing agents against neurodegenerative diseases. mdpi.com

Chalcones , which possess an α,β-unsaturated ketone system, are recognized as privileged scaffolds with a broad range of biological activities. nih.gov

Pyridinone-containing compounds are important in medicinal chemistry due to their wide spectrum of pharmacological properties, including antitumor and anti-inflammatory effects. frontiersin.org

Adamantane derivatives provide three-dimensional, lipophilic scaffolds that can be functionalized to interact with biological membranes and have shown potential as antiviral and anti-nicotine agents. researchgate.net

The ability to easily functionalize these core structures through established chemical reactions allows chemists to manipulate properties like solubility, metabolic stability, and target affinity, accelerating the discovery of new bioactive compounds. nih.govfrontiersin.org

Historical Development of Related Fluorinated and Brominated Phenolic Systems

The synthesis of halogenated phenols has evolved significantly, driven by their importance as intermediates. The introduction of fluorine and bromine atoms into phenolic systems imparts unique properties, making them valuable in pharmaceuticals, agrochemicals, and materials. chemimpex.comresearchgate.net

The development of fluorination methods has been a major focus. The unique electronic properties of fluorine mean that its incorporation can dramatically alter a molecule's reactivity and biological function. core.ac.uk Historically, introducing fluorine onto an aromatic ring was challenging, often requiring harsh conditions. Modern methods have provided milder and more selective routes. Enzymatic synthesis using enzymes like P450 monooxygenases represents a green chemistry approach to producing fluorinated phenols. nih.gov Photoredox catalysis has also emerged as a powerful tool, enabling the direct ortho-fluorination of phenol compounds under mild, room-temperature conditions using catalysts like Eosin Y. google.com These methods allow for the preparation of fluorinated phenol derivatives in a single, efficient step.

The synthesis of brominated phenols often involves electrophilic aromatic substitution, where bromine is introduced onto the activated phenol ring. A common pathway to produce aminophenols involves multiple steps, such as the bromination of a phenol derivative, followed by other transformations. For example, a documented preparation of 3-amino-4-fluorophenol (B1338284) starts with the bromination of p-fluorophenol to yield 2-bromo-4-fluorophenol, which then undergoes a series of reactions to introduce the amino group. patsnap.com Compounds like 3-Bromo-5-fluorophenol serve as versatile building blocks themselves, used as intermediates in the synthesis of more complex molecules for pharmaceuticals and materials science. chemimpex.comchembk.com The development of these synthetic pathways has been crucial for making a wide range of halogenated phenolic structures accessible for research and industrial application.

Physicochemical Properties of Halogenated Aminophenol Isomers

Property3-Amino-4-bromo-5-fluorophenol2-Amino-3-bromo-4-fluorophenol 3-Bromo-5-fluorophenol chemimpex.comchembk.com
CAS Number 1807143-32-3 1805533-08-7433939-27-6
Molecular Formula C₆H₅BrFNOC₆H₅BrFNOC₆H₄BrFO
Molecular Weight 206.01 g/mol 206.01 g/mol 191.00 g/mol
Appearance Data Not AvailableBrown SolidWhite to orange to green powder to crystal
Melting Point Data Not AvailableData Not Available40 - 44 °C
Purity Data Not Available≥97%≥98% (GC)

Examples of Multifunctional Scaffolds in Chemical Research

ScaffoldSignificance in ResearchKey ApplicationsRepresentative References
Halogenated Aromatics Provide diverse starting points for cross-coupling reactions (e.g., Suzuki) and SNAr chemistry to build molecular libraries. nih.govMedicinal chemistry, structure-activity relationship (SAR) studies. nih.gov
Azobenzene Acts as a multi-targeted framework; chemical modifications can tune biological activity. mdpi.comDevelopment of neuroprotective agents, antimicrobial and anti-inflammatory drugs. mdpi.com
Chalcone Privileged scaffold with α,β-unsaturated ketone functionality, allowing for diverse biological properties. nih.govAntitumor, anti-inflammatory, and antioxidant agents. nih.gov
Pyridinone Versatile six-membered heterocycle that can serve as a hydrogen bond donor and acceptor; easily functionalized. frontiersin.orgKinase inhibitors, antitumor, antimicrobial, and anti-inflammatory drugs. frontiersin.org
Adamantane Rigid, three-dimensional, lipophilic core that can improve pharmacokinetic properties. researchgate.netAntiviral (influenza), neurodegenerative disease treatment (Parkinson's), development of bioactive peptides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B1410831 3-Amino-4-bromo-5-fluorophenol CAS No. 1807143-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLXXSRSPNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 Bromo 5 Fluorophenol and Its Precursors

Established Synthetic Routes to 3-Amino-4-bromo-5-fluorophenol

Established synthetic strategies often rely on classical aromatic functionalization reactions, including electrophilic halogenation, nitration, reduction, and diazotization. The sequence of these reactions is critical for achieving the desired substitution pattern.

Sequential Halogenation and Amination Strategies

One of the most direct conceptual routes to this compound involves the sequential functionalization of a simpler fluorophenol precursor. A common approach involves the bromination of an aminofluorophenol. For instance, the synthesis can potentially be achieved through the controlled bromination of a precursor like 3-amino-5-fluorophenol. The hydroxyl and amino groups are both strongly activating and ortho-, para-directing. In 3-amino-5-fluorophenol, the positions ortho and para to the powerful hydroxyl and amino activating groups would be targeted for electrophilic substitution. The bromine would be directed to the C4 position, which is para to the hydroxyl group and ortho to both the amino and fluoro groups.

Alternatively, a route starting with 4-fluoro-3-aminophenol could be considered, where bromination under controlled conditions would be a key step. The synthesis of such precursors often starts from more readily available materials like 4-fluorophenol (B42351), which can undergo nitration followed by reduction to introduce the amino group.

Nitro Group Reduction Preceding Aminophenol Formation

A widely used and versatile strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers the advantage of utilizing the nitro group's strong deactivating and meta-directing nature during prior electrophilic substitution steps, followed by its conversion to a strongly activating ortho-, para-directing amino group.

A plausible synthetic sequence for this compound using this strategy could begin with 3,5-difluorophenol (B1294556). The synthesis would proceed through the following steps:

Bromination: Electrophilic bromination of 3,5-difluorophenol would yield 4-bromo-3,5-difluorophenol.

Nitration: Subsequent nitration would introduce a nitro group. The position of nitration would be directed by the existing substituents.

Nucleophilic Aromatic Substitution: One of the fluorine atoms could be selectively replaced by a hydroxyl group under specific reaction conditions.

Reduction: The final step would be the reduction of the nitro group to an amino group, yielding the target compound.

The reduction of the nitro group can be accomplished using various reagents. Traditional methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). More modern and selective methods have also been developed. For example, sodium borohydride (B1222165) (NaBH4) in combination with transition metal salts like iron(II) chloride (FeCl2) has been shown to be effective for the chemoselective reduction of nitroarenes, even in the presence of sensitive functional groups like esters. d-nb.info Another emerging metal-free method utilizes bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a base like sodium hydroxide (B78521) (NaOH) for the rapid reduction of aromatic nitro compounds. doi.org

A patented method for a related compound, 3-amino-4-bromophenol (B174537), illustrates a similar nitro-reduction pathway starting from 3-nitro-4-aminophenol, which is first converted to 3-nitro-4-bromophenol and then reduced using hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst. google.comgoogle.com

Table 1: Nitro Group Reduction Conditions

Reagent SystemConditionsKey FeaturesReference
Hydrazine hydrate / Ferric oxideEthanol, Reflux, 2-5hUsed for reduction of 3-nitro-4-bromophenol. google.comgoogle.com
NaBH4-FeCl2THF, r.t., 12hHigh chemoselectivity, tolerates ester groups. d-nb.info
B2pin2 / NaOHEtOH:H2O, 50 °C, 15 minMetal-free, rapid reaction, compatible with various functional groups. doi.org

Diazotization-Based Transformations

Diazotization reactions, particularly the Sandmeyer reaction, provide a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring by converting a primary amino group into a diazonium salt, which then acts as an excellent leaving group. researchgate.net

This methodology could be applied to the synthesis of this compound in several ways. One hypothetical route could start from an aniline (B41778) derivative, such as 3-amino-5-fluorophenol. This precursor could be brominated first, and then another functional group could be introduced that is later converted to the hydroxyl group. More plausibly, a precursor like 4-amino-3-bromo-5-fluorotoluene could be synthesized, where the methyl group is later oxidized and replaced.

A more direct application involves introducing the bromine atom via a Sandmeyer reaction. For example, a synthesis could start with 3,4-diamino-5-fluorophenol. Selective diazotization of the 4-amino group followed by treatment with a copper(I) bromide (CuBr) solution would yield this compound. The success of this route would depend heavily on the ability to selectively diazotize one of the two amino groups.

Patented procedures for related compounds demonstrate the industrial applicability of this reaction. For instance, the synthesis of 3-amino-4-bromophenol has been described starting from 3-nitro-4-aminophenol, which is diazotized in hydrobromic acid with sodium nitrite, and then the diazonium salt is treated with cuprous bromide to introduce the bromine atom. google.comgoogle.com Similarly, 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) is prepared from 3,5-dichloro-4-fluoroaniline (B1294558) via diazotization followed by a Sandmeyer reaction with CuBr/HBr. google.comgoogle.com

Table 2: Example of Sandmeyer Reaction for Bromination

Starting MaterialDiazotization ReagentsBromination ReagentsConditionsProductReference
3-nitro-4-aminophenolHydrobromic acid, Sodium nitriteCuprous bromide in Hydrobromic acid0-10°C then 40-50°C3-nitro-4-bromophenol google.comgoogle.com
3,5-dichloro-4-fluoroanilineSulfuric acid, Sodium nitriteCuprous bromide in Hydrobromic acid100-130°C5-bromo-1,3-dichloro-2-fluorobenzene google.comgoogle.com

Stereochemical Control in Synthesis

The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, its direct synthesis does not involve the creation of any stereocenters, and considerations of stereochemical control are not applicable.

However, stereochemistry becomes a critical factor when this compound is used as an intermediate or building block in the synthesis of more complex, chiral molecules, such as pharmaceuticals or agrochemicals. In such cases, subsequent reactions involving the amino or hydroxyl groups, or reactions at the aromatic ring that introduce a chiral center, would require stereoselective methods. For example, if this phenol (B47542) were to be incorporated into a larger molecule containing a new stereocenter, asymmetric synthesis techniques would be necessary. These could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. The synthesis of fluorinated aminosugars, for example, demonstrates how the absolute configuration of a chiral sulfinylimine auxiliary can control the stereochemistry of a newly formed chiral center during an addition reaction. core.ac.uk While not directly related to the synthesis of the title compound, this principle highlights the importance of stereochemical control in the broader context of its applications.

Alternative and Emerging Synthetic Approaches

Modern synthetic organic chemistry continuously seeks more efficient, selective, and environmentally benign methods. For the synthesis of complex aromatic compounds, palladium-catalyzed cross-coupling reactions have become a cornerstone technology.

Palladium-Catalyzed C-N and C-Halogen Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the formation of carbon-nitrogen (C-N) bonds. acs.org This reaction could be envisioned as a key step in the synthesis of this compound. For example, a precursor such as 3,4-dibromo-5-fluorophenol (B1409835) could be selectively coupled with an ammonia (B1221849) surrogate or a protected amine (like a carbamate, which is later deprotected) at the C3 position. The success of such a route would depend on the differential reactivity of the two bromine atoms.

The Buchwald-Hartwig amination is known for its broad substrate scope and tolerance of various functional groups. acs.org Typical catalyst systems involve a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky electron-rich phosphine (B1218219) ligand, such as Xantphos. nih.govbeilstein-journals.org A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide is also required. nih.gov

Conversely, a C-halogen bond could be formed using palladium catalysis. While less common for introducing bromine compared to traditional electrophilic bromination, specialized methods exist. More relevant would be the use of palladium catalysis to construct the carbon skeleton of a complex precursor before the final functional group manipulations. For instance, a Heck reaction could be used to couple an aryl halide with an alkene to build a side chain on a precursor molecule. doi.org

Table 3: Typical Components for Palladium-Catalyzed C-N Coupling

ComponentExamplesFunctionReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. nih.govacs.org
LigandXantphos, PPh₃Stabilizes the palladium center and facilitates the catalytic cycle. acs.orgnih.gov
BaseCs₂CO₃, K₂CO₃, Sodium tert-butoxideDeprotonates the amine and facilitates reductive elimination. nih.govbeilstein-journals.org
SolventDioxane, TolueneAnhydrous, aprotic solvent. nih.gov

These emerging catalytic methods provide powerful alternatives to classical routes, often offering milder reaction conditions, higher functional group tolerance, and novel pathways to otherwise difficult-to-access structures.

Biocatalytic and Enzymatic Routes for Fluorination and Halogenation

The application of enzymes in the synthesis of halogenated compounds, including those containing fluorine and bromine, represents a significant advancement toward milder and more selective chemical processes. manchester.ac.uknih.gov While direct enzymatic synthesis of this compound is not yet a mainstream industrial method, the principles of biocatalytic halogenation and fluorination are highly relevant.

Enzymatic Halogenation: Nature has evolved a variety of halogenase enzymes that can regioselectively introduce halogen atoms into organic molecules. manchester.ac.uk These enzymes are broadly categorized based on their mechanism and the type of halogen they activate. nih.gov

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻), generating a reactive halogenating species. manchester.ac.uk While effective for bromination, they are not capable of fluorination due to the high electronegativity of fluoride (B91410). manchester.ac.uknih.gov

Flavin-dependent Halogenases (FDHs): FDHs use flavin adenine (B156593) dinucleotide (FAD) and molecular oxygen to activate halide ions. tandfonline.comrsc.org They are known for their high regioselectivity in the halogenation of aromatic compounds. tandfonline.comrsc.org Although both chlorination and bromination have been observed with FDHs, fluorination is not catalyzed by these enzymes. rsc.org

Non-heme Iron α-ketoglutarate-dependent Halogenases: This class of enzymes can catalyze halogenation on unactivated aliphatic carbons, a challenging transformation in synthetic chemistry. nih.gov

Enzymatic Fluorination: The incorporation of fluorine into organic molecules via enzymatic pathways is a more recent discovery and is primarily accomplished by fluorinases. nih.govrsc.org Unlike other halogenases that employ an oxidative mechanism, fluorinases utilize fluoride as a nucleophile in a substitution reaction. nih.gov

The development of biocatalytic cascades, where multiple enzymes are used sequentially, holds promise for the synthesis of complex molecules like this compound. For instance, a pathway could be envisioned where a fluorinase introduces the fluorine atom, followed by a brominating enzyme like a haloperoxidase or an FDH. Subsequent enzymatic steps could then be used to introduce the amino group, for example, through the action of a transaminase or the reduction of a nitro group by a nitroreductase. Research has shown that enzymes like tyrosine phenol-lyase (TPL) can be used to produce fluorinated tyrosine analogs from fluorophenols, demonstrating the potential of enzymatic routes for fluorinated pharmaceuticals. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dokumen.pub In the context of synthesizing this compound, these principles can be applied to various stages of the synthesis, from the choice of starting materials to the reaction conditions and solvents.

Key green chemistry principles applicable to the synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. dokumen.pub This can be achieved by optimizing reactions for high yields and selectivity, thus reducing the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. dokumen.pub

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. researchgate.net For instance, using an ethanol-water mixture instead of DMF for bromination has been shown to reduce the E-factor (a measure of waste) by 40%.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. dokumen.pub Microwave-assisted synthesis is one technique that can dramatically shorten reaction times, thereby saving energy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. dokumen.pub The use of catalysts, such as in the catalytic hydrogenation of a nitro precursor, is a common strategy in the synthesis of aminophenols.

One greener approach for the synthesis of fluoro-aromatics is the Balz-Schiemann reaction performed in ionic liquids. researchgate.net This method offers advantages such as simplicity, high product purity, and the recyclability of the ionic liquid. researchgate.net

Industrial Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization, scalability, and the potential implementation of continuous flow processes.

Process Optimization for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, which in turn impacts the economic viability of the process. This involves a systematic study of various reaction parameters.

A common synthetic route to similar compounds involves the diazotization of an aminophenol precursor, followed by bromination and reduction of a nitro group. google.com For example, in the synthesis of 3-amino-4-bromophenol, 3-nitro-4-aminophenol is diazotized and then treated with cuprous bromide to yield 3-nitro-4-bromophenol, which is subsequently reduced. google.com

Table 1: Key Parameters for Process Optimization

ParameterConsiderationsPotential Impact on Yield and Purity
Temperature Balancing reaction rate with the stability of intermediates and products. Fries rearrangements, for instance, show varying isomer ratios at different temperatures. researchgate.netCan significantly affect reaction kinetics and selectivity.
Catalyst Choice of catalyst (e.g., Pd/C for hydrogenation, Lewis acids for Fries rearrangement) and its loading. researchgate.netInfluences reaction efficiency and can impact downstream purification.
Solvent Solubility of reactants and intermediates, and its role in the reaction mechanism. nih.govCan affect reaction rates and product selectivity.
Reactant Ratios Stoichiometry of reactants can influence conversion rates and byproduct formation.Optimizing ratios can maximize the conversion of the limiting reagent.
Reaction Time Ensuring complete reaction without significant degradation of the product.Insufficient time leads to incomplete conversion, while excessive time can increase byproducts.

Purification of the final product is often achieved through recrystallization or column chromatography to achieve the desired purity.

Scalability of Reaction Conditions

Scaling up a chemical synthesis from the lab bench to a production plant presents numerous challenges. Reactions that are straightforward on a small scale can become problematic on a larger scale due to issues with heat transfer, mixing, and mass transfer.

For halogenation and nitration reactions, which are often highly exothermic, efficient heat removal is critical to prevent runaway reactions and ensure process safety. The Fries rearrangement, for example, is performed at elevated temperatures, and maintaining precise temperature control is vital for consistent product quality. researchgate.net

The choice of equipment is also a key consideration. Industrial reactors are designed to handle large volumes and provide efficient mixing and heat exchange. The materials of construction must be compatible with the corrosive reagents often used in halogenation reactions.

Continuous Flow Processes for Production

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals. acs.org In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This approach offers several advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions. researchgate.net

Table 2: Advantages of Continuous Flow Processes

FeatureBenefitRelevance to this compound Synthesis
Enhanced Heat Transfer The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation. researchgate.netCrucial for controlling exothermic halogenation and nitration reactions.
Improved Safety The small reaction volume at any given time minimizes the risk associated with hazardous reagents and intermediates. researchgate.netImportant when handling reagents like bromine and diazonium salts.
Precise Control Flow rates, temperature, and pressure can be precisely controlled, leading to higher reproducibility and product quality. Enables fine-tuning of reaction conditions to maximize yield and purity.
Scalability Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up").Offers a more straightforward path to increased production capacity.
Integration of Steps Multiple reaction and purification steps can be integrated into a single continuous process.Can lead to more efficient and streamlined manufacturing.

Continuous flow processes are particularly well-suited for the synthesis of halogenated aminophenols, allowing for precise control over reaction conditions and ensuring high purity and yield. vulcanchem.com The synthesis of various organic compounds, including those involving nitration and C-arylation, has been successfully demonstrated in flow reactors. acs.org

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Bromo 5 Fluorophenol

Reactivity of the Amino Group

The amino group, a potent activating group, significantly influences the molecule's participation in a range of chemical reactions, from electrophilic substitutions to the synthesis of complex heterocyclic structures.

Electrophilic Aromatic Substitution Activation and Regioselectivity

The introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the electronic effects of the existing groups. google.comresearchgate.net In 3-Amino-4-bromo-5-fluorophenol, the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the bromine and fluorine atoms are deactivating due to their inductive electron withdrawal, yet they also act as ortho-, para-directors. google.com

The combined influence of these groups determines the position of substitution. The powerful activating effects of the amino and hydroxyl groups dominate the directing effects. The available positions for substitution are C2 and C6. The regioselectivity is predicted based on the cumulative directing effects and steric hindrance.

PositionActivating/Deactivating Groups and their Directing InfluencePredicted Reactivity
C2 Ortho to -OH, Ortho to -NH₂, Meta to -F, Meta to -BrHighly activated due to strong ortho activation from both -OH and -NH₂.
C6 Para to -OH, Ortho to -F, Meta to -NH₂, Meta to -BrActivated, primarily due to para activation from the -OH group.

The C2 position is generally the most favored site for electrophilic attack due to the synergistic ortho-directing influence of both the amino and hydroxyl groups. However, the specific reaction conditions and the nature of the electrophile can influence the final product distribution.

Reductive Transformations: Alkylation and Acylation

The amino group of this compound can undergo standard transformations such as acylation and reductive alkylation. While specific studies on this exact molecule are not prevalent, the reactivity is analogous to similar aminophenols.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is fundamental in organic synthesis for installing protecting groups or for building more complex molecular architectures. The acetylation of the related compound 3-Amino-4-fluorophenol (B1338284) proceeds via this pathway. vulcanchem.com

Reductive Alkylation: This transformation allows for the introduction of alkyl groups onto the nitrogen atom. The process typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. This method is a common strategy for preparing mono-N-alkylated aminophenols. google.com

TransformationReagentsProduct Type
AcylationAcyl Chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O)N-Acyl-3-amino-4-bromo-5-fluorophenol (Amide)
Reductive AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl-3-amino-4-bromo-5-fluorophenol

Formation of Nitrogen-Containing Heterocycles

The amino group serves as a key nucleophile for the construction of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in biologically active compounds and pharmaceuticals. mdpi.com The synthesis often involves an initial functionalization of the amino group, followed by an intramolecular cyclization reaction.

For instance, the related compound 3-Amino-4-fluorophenol is utilized as a building block for creating more complex molecules, including heterocyclic intermediates. A general and powerful method for forming such rings is through catalytic dehydrative cyclization. pitt.edu This could involve, for example, the acylation of the amino group with a γ-hydroxy carboxylic acid, followed by an acid-catalyzed cyclization to form a lactam fused to the aromatic ring. The presence of the halogen and hydroxyl substituents on the aminophenol starting material provides further handles for subsequent synthetic modifications.

Mannich-Type Reactions Involving the Amino Moiety

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. ucl.ac.uk In this context, the amino group of this compound can act as the requisite amine nucleophile.

The reaction mechanism proceeds in two main stages:

Iminium Ion Formation: The amino group reacts with a non-enolizable aldehyde, typically formaldehyde, to form a reactive electrophilic species known as an iminium ion.

Nucleophilic Attack: A carbon acid (a compound with an acidic proton, such as a ketone) forms an enol, which then attacks the iminium ion, leading to the formation of the new carbon-carbon bond and the final Mannich base.

While phenols themselves can undergo Mannich reactions on the activated ring, this subsection focuses on the direct participation of the amino group as the nitrogen component in the classic Mannich condensation. ucl.ac.uk

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is another site of significant chemical reactivity, primarily acting as a nucleophile after deprotonation or undergoing derivatization such as esterification.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can participate in several key reactions, most notably etherification and esterification, which are fundamental for modifying the compound's properties and for building larger molecules. smolecule.com

Etherification (Williamson Ether Synthesis): The phenolic proton is acidic and can be removed by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a highly nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic Sₙ2 reaction to displace the halide and form an ether. This is a versatile and widely used method for O-alkylation of phenols.

Esterification: The hydroxyl group can react with carboxylic acids or, more efficiently, with their more reactive derivatives like acyl chlorides or anhydrides, to form phenyl esters. This reaction is often catalyzed by a base (like pyridine) or an acid and is used for protection of the hydroxyl group or as a step in the synthesis of more complex structures.

ReactionReagentsFunctional Group Formed
Etherification1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)Ether (-OR)
EsterificationAcyl Chloride (R-COCl) or Anhydride ((R-CO)₂O)Ester (-O-CO-R)

Esterification and Etherification Reactions

The hydroxyl group of this compound allows for conventional esterification and etherification reactions. Esterification can be achieved by reacting the phenol (B47542) with acyl halides or anhydrides. vulcanchem.com Similarly, etherification can be performed to introduce various alkyl or aryl groups. vulcanchem.comsmolecule.com For instance, the synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the introduction of an ethoxy group via an etherification reaction. smolecule.com

In some synthetic pathways, the phenolic hydroxyl group is first converted to an ester, such as ethyl 2-bromo-4-fluorophenoxyformate, as an intermediate step. patsnap.com This highlights the utility of esterification in modifying the reactivity of the phenol for subsequent transformations. patsnap.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The presence of both amino (-NH2) and hydroxyl (-OH) groups in this compound allows for the formation of hydrogen bonds. These interactions can influence the molecule's physical properties, such as solubility and crystallinity. The amino group, in particular, can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, which can modulate the activity of enzymes and other proteins.

From a reactivity standpoint, hydrogen bonding can affect the availability of the lone pairs of electrons on the nitrogen and oxygen atoms, thereby influencing the nucleophilicity and basicity of these functional groups. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a role in directing the regioselectivity of certain reactions.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine substituents on the aromatic ring is a key feature of this compound's chemistry.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org Strongly electron-withdrawing groups, like fluorine, stabilize the intermediate carbanion (Meisenheimer complex) formed during the reaction, facilitating the substitution. libretexts.org This reactivity is particularly pronounced when activating groups are present at the ortho and para positions relative to the leaving group. libretexts.org In the context of this compound, the fluorine at C5 is positioned to be displaced by nucleophiles under suitable conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom at the C4 position is the primary site for metal-catalyzed cross-coupling reactions. The carbon-bromine bond is more susceptible to oxidative addition to a metal catalyst (e.g., palladium) than the carbon-fluorine bond.

Suzuki-Miyaura Coupling: This reaction is employed to form new carbon-carbon bonds by coupling the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. This method has been used to replace the bromine atom with various aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. researchgate.net This allows for the introduction of a wide range of amino groups at the C4 position. In some cases, to avoid side reactions, the amino group of the starting material may be protected with a group like Boc anhydride before performing the coupling reaction.

The efficiency of these cross-coupling reactions can be influenced by steric hindrance from adjacent substituents.

Directed Ortho Metalation (DoM) Strategies with Halogens

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing group guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. Fluorine is recognized as a potent directing group for ortho-metalation. researchgate.net In the case of this compound, the fluorine atom at C5 could potentially direct metalation to the C6 position.

Furthermore, the amino group, after suitable protection (e.g., as a carbamate), can also act as a directing group. The interplay between the directing capabilities of the fluorine and the protected amino group would determine the ultimate site of metalation.

Electronic and Steric Effects of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its substituents.

Electronic Effects: The amino group (-NH2) is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect. Conversely, the halogen atoms (bromine and fluorine) are deactivating, ortho-, para-directing groups due to their strong electron-withdrawing inductive effects, which outweigh their electron-donating mesomeric effects. The cumulative effect of these substituents creates a complex pattern of electron density around the ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. For instance, the combined electron-withdrawing effects of adjacent bromine and fluorine atoms can increase the reactivity towards electrophilic aromatic substitution.

Steric Effects: The steric bulk of the substituents can influence the accessibility of certain positions on the aromatic ring to incoming reagents. For example, steric hindrance from the bromine atom may reduce the efficiency of cross-coupling reactions at the adjacent fluorine position. The size of the substituents can also affect the rate of nucleophilic attack in SNAr reactions and the approach of the organometallic species in DoM. researchgate.net

The following table summarizes the key reactivity aspects of this compound:

Reaction TypeReactive Site(s)Key Findings
Esterification/Etherification Hydroxyl groupThe hydroxyl group can be readily converted to esters and ethers. vulcanchem.comsmolecule.com
Nucleophilic Aromatic Substitution (SNAr) Fluorinated position (C5)The fluorine atom activates the ring for SNAr. libretexts.org
Suzuki-Miyaura Coupling Brominated position (C4)The bromine atom is selectively replaced by aryl/heteroaryl groups.
Buchwald-Hartwig Amination Brominated position (C4)The bromine atom is selectively replaced by amino groups. researchgate.net
Directed Ortho Metalation (DoM) Position ortho to F or protected NH2Fluorine is a potent directing group for ortho-lithiation. researchgate.net

Inductive Effects of Fluorine and Bromine

The inductive effect involves the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between atoms. libretexts.org Halogens are classic examples of electron-withdrawing groups due to their high electronegativity. iitk.ac.in In this compound, both the fluorine and bromine atoms pull electron density away from the benzene (B151609) ring, an effect denoted as a negative inductive effect (-I).

The stabilization of a conjugate base through the inductive effect can increase the acidity of a phenol. libretexts.orglibretexts.org The electron-withdrawing nature of the halogens helps to disperse the negative charge of the resulting phenoxide ion, thereby stabilizing it. libretexts.org

Table 1: Comparison of Electronegativity and Inductive Effects of Halogens

Halogen Pauling Electronegativity Inductive Effect (-I) Strength
Fluorine 3.98 Strongest
Chlorine 3.16 Strong
Bromine 2.96 Moderate
Iodine 2.66 Weakest

This table illustrates the general trend of inductive effects among halogens.

Resonance Effects of Amino and Hydroxyl Groups

In contrast to the inductive withdrawal by halogens, the amino (-NH2) and hydroxyl (-OH) groups exhibit a powerful electron-donating effect through resonance (also known as a positive mesomeric effect, +M). numberanalytics.commasterorganicchemistry.com This occurs because the lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the aromatic ring. masterorganicchemistry.comstackexchange.com

This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the activating group. uobabylon.edu.iqlibretexts.org The hydroxyl and amino groups are considered strong activating groups, meaning they increase the reactivity of the aromatic ring towards electrophilic attack. numberanalytics.com The resonance effect of these groups is generally much stronger and more influential on reactivity than their own inherent negative inductive effects. stackexchange.comlibretexts.org The delocalization of the lone pair creates resonance structures where a negative charge resides on the carbon atoms of the ring, making it highly attractive to electrophiles. uobabylon.edu.iq

The electron-donating ability via resonance follows the general order of -NH2 > -OH, making the amino group a more potent activating group than the hydroxyl group. uobabylon.edu.iq In acidic conditions, however, the amino group can be protonated to form -NH3+, which loses its lone pair and becomes a deactivating, electron-withdrawing group. stackexchange.com Conversely, in basic media, the hydroxyl group can be deprotonated to a phenoxide ion (-O-), which is an even stronger electron-donating group. stackexchange.com

Cumulative Electron-Withdrawing Effects of Halogens

For halogens, the electron-withdrawing inductive effect (-I) generally outweighs their electron-donating resonance effect (+M). stackexchange.com This is a key difference compared to -OH and -NH2 groups, where resonance donation dominates. libretexts.org The reason for the weaker resonance donation from heavier halogens like bromine is the less effective overlap between their larger p-orbitals (3p for Cl, 4p for Br) and the 2p orbital of carbon in the benzene ring. stackexchange.com Fluorine's 2p orbital overlaps more effectively, making its resonance contribution relatively more significant than that of other halogens, though its inductive effect still dominates. wikipedia.org

The presence of two halogen atoms on the ring has a cumulative electron-withdrawing impact. libretexts.orglibretexts.org This combined -I effect from both fluorine and bromine significantly lowers the electron density of the ring, which would be expected to increase the acidity of the phenolic proton compared to phenol itself. iitk.ac.in Research on substituted phenols shows that electron-withdrawing groups enhance phenolic acidity. iitk.ac.inlibretexts.org For instance, the pKa of p-fluorophenol is 9.8, while that of the more inductively withdrawn p-chlorophenol is 9.4, indicating greater acidity. stackexchange.com

Therefore, in this compound, a complex electronic landscape exists. The powerful activating and ortho-para directing effects of the amino and hydroxyl groups are tempered by the strong, cumulative deactivating inductive effects of the bromine and fluorine atoms. This balance of forces governs the ultimate reactivity, regioselectivity, and acidity of the molecule.

Derivatization Strategies and Synthetic Applications of 3 Amino 4 Bromo 5 Fluorophenol

Development of Complex Organic Molecules

The polyfunctional nature of 3-Amino-4-bromo-5-fluorophenol is instrumental in the construction of intricate molecular architectures tailored for specific applications in pharmaceuticals, agriculture, and material science.

Synthesis of Advanced Pharmaceutical Intermediates

This compound is identified as a key intermediate for preparing active ingredients in the pharmaceutical sector. google.com The distinct reactivity of its functional groups allows for selective modifications to build complex drug scaffolds. For instance, the bromine atom can be substituted via palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

The amino group can be transformed into amides, sulfonamides, or used as a directing group in further aromatic substitutions. The phenolic hydroxyl can be converted into ethers or esters to modify the solubility and pharmacokinetic profile of a target molecule. This multi-faceted reactivity makes the compound a valuable starting point for creating libraries of compounds for drug discovery, with potential applications in developing anti-inflammatory and anticancer agents.

Table 1: Potential Pharmaceutical Scaffolds from this compound

Reaction Type Target Functional Group Potential Resulting Structure Therapeutic Area (Example)
Suzuki Coupling Bromine Bi-aryl systems Oncology, Antivirals
Buchwald-Hartwig Amination Bromine Diaryl amines Kinase Inhibitors
Acylation/Amidation Amino Substituted amides CNS Disorders, Analgesics

Construction of Agrochemical Precursors

The utility of halogenated aminophenols extends to the agrochemical industry, where they serve as precursors for potent herbicides, fungicides, and insecticides. google.com The presence of both fluorine and bromine in this compound is particularly advantageous. Fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability and biological activity.

The synthetic pathways used in pharmaceuticals are often mirrored in agrochemical development. Cross-coupling reactions at the bromine position can be employed to synthesize complex structures that mimic natural products or to introduce toxophores. The amino and hydroxyl groups can be derivatized to fine-tune the compound's herbicidal or fungicidal activity and to ensure optimal uptake and translocation within the target organism. ontosight.ai

Material Science Applications through Functionalization

While direct applications of this compound in material science are not extensively documented, its structure is analogous to precursors used in high-performance materials. mdpi.com The amino and phenol (B47542) functionalities are suitable for polymerization reactions to form specialized polymers like polyamides, polyimides, or polyesters with enhanced thermal stability and flame retardancy, properties often conferred by halogenation.

Furthermore, fluorinated aromatic compounds are integral to the synthesis of organic light-emitting diodes (OLEDs) and advanced dyes. mdpi.commdpi.com The amino and hydroxyl groups of this compound could be used to create rhodamine-based dyes, where the fluorine atom can modulate the photophysical properties, such as increasing reaction rates for dye formation. mdpi.com Functionalization through the bromo-substituent could also allow for the incorporation of this building block into larger conjugated systems for electronic applications.

Formation of Polyfunctionalized Aromatic Systems

The true synthetic power of this compound lies in its capacity to serve as a central scaffold for building highly substituted aromatic molecules through carefully planned synthetic sequences.

Strategic Utilization in Multi-Step Synthesis

A key challenge and opportunity in using a polyfunctionalized molecule like this compound is achieving chemoselectivity. Multi-step synthesis relies on the differential reactivity of the functional groups, often requiring the use of protecting groups to temporarily mask a reactive site while another is being modified. libretexts.org

A hypothetical synthetic plan might involve:

Protection: The highly reactive amino and hydroxyl groups are protected, for example, as a Boc-amine and a methyl ether, respectively.

Cross-Coupling: The less reactive C-Br bond is then subjected to a Suzuki or Stille coupling reaction to install a new carbon-carbon bond.

Deprotection & Derivatization: The protecting groups are selectively removed, and the now-free amino and hydroxyl groups can be derivatized in subsequent steps.

This strategic approach allows chemists to build complexity in a controlled manner, with each functional group serving as a specific anchor point for adding new functionalities.

Convergent and Divergent Synthetic Pathways

This compound is an ideal candidate for both convergent and divergent synthetic strategies, which are efficient methods for creating molecular diversity. researchgate.netbohrium.com

Divergent Synthesis: In this approach, the single, common intermediate—this compound—is treated with a variety of different reagents to produce a library of structurally related but distinct compounds. For example, starting from this one molecule, one could generate dozens of analogs by reacting the bromine with different boronic acids, acylating the amine with various acid chlorides, and alkylating the phenol with diverse alkyl halides. This is highly efficient for exploring structure-activity relationships in drug and agrochemical discovery. jst.go.jp

Convergent Synthesis: In a convergent strategy, separate fragments of a target molecule are synthesized independently and then joined together in the final stages. researchgate.netbeilstein-journals.org this compound could act as one of these key fragments. It might be elaborated through several steps into a more complex intermediate, which is then coupled with another large, independently synthesized fragment to complete the target molecule. This approach is often more efficient for the total synthesis of very large and complex molecules, as it maximizes efficiency and allows for easier purification of intermediates.

Table 2: Comparison of Synthetic Strategies

Strategy Description Application for this compound
Divergent A single precursor is used to generate a library of diverse compounds through various reactions. The compound acts as the central starting block. Its four functional groups are reacted with different reagents to quickly create many analogs.

| Convergent | Independent synthesis of molecular fragments that are later combined to form the final product. | The compound is used to create one of the key fragments, which is then coupled with another complex piece in a late-stage reaction. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Amino-4-fluorophenol (B1338284)
2-Amino-3-bromo-4-fluorophenol
3-Bromo-4-fluorophenol
4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol
N-(4-hydroxyphenyl)acetamide (Paracetamol)
4-aminophenol
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
2-bromo-5-methoxyaniline
4-bromoanisole
3-methoxyphenol
3-bromanisole
5-chloro-2-nitroaniline
Resorcinol
2-chloro-1-fluoro-4-(trifluoromethyl)benzene
3-(4-bromophenoxy)phenol

Research Findings on this compound in Ligand Design and Coordination Chemistry Remain Elusive

Despite a comprehensive search of scientific literature, specific research detailing the application of this compound as a scaffold in ligand design and coordination chemistry has not been identified.

The amino and hydroxyl groups could, in principle, be readily derivatized to create Schiff bases, amides, or other coordinating moieties. The bromo and fluoro substituents offer sites for further functionalization through reactions such as cross-coupling, potentially leading to more complex ligand architectures. However, the scientific community has yet to publish research that explores these possibilities with this compound specifically.

Consequently, it is not possible to provide detailed research findings, data tables on ligand-metal complexes, or specific examples of its use as a scaffold in coordination chemistry as requested. The available information is limited to supplier data and general reactivity patterns of analogous compounds, which falls outside the scope of the specified article outline. Further research into the synthetic utility of this compound is required to elucidate its potential in the field of ligand design.

Theoretical and Computational Chemistry Investigations of 3 Amino 4 Bromo 5 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular structure, reactivity, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap generally signifies a molecule that is more reactive and has higher polarizability, whereas a large gap indicates greater stability and lower reactivity. mdpi.com For similar Schiff bases derived from bromo-fluoro phenols, HOMO-LUMO energy gaps have been calculated to be around 3.1 to 3.65 eV. researchgate.net

Detailed analysis of the HOMO and LUMO distribution reveals the regions of the molecule most likely to participate in electron donation and acceptance. In substituted phenols, the HOMO is often delocalized across the phenyl ring and the electron-donating amino and hydroxyl groups, while the LUMO's character is influenced by the electron-withdrawing substituents.

Table 1: Frontier Molecular Orbital (FMO) Analysis Parameters

Parameter Description Value for 3-Amino-4-bromo-5-fluorophenol
HOMO Energy Energy of the Highest Occupied Molecular Orbital Not Available in Search Results
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Not Available in Search Results

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Not Available in Search Results |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict how different molecular geometries might interact. researchgate.net It illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. MEP maps are color-coded to show different potential values; typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent neutral or slightly electron-rich regions, respectively.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, as well as on the aromatic ring, which is rich in π-electrons. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Table 2: Molecular Electrostatic Potential (MEP) Key Regions

Region Predicted Charge Characteristic Susceptibility
Oxygen Atom (Phenolic -OH) High Electron Density (Negative) Electrophilic Attack
Nitrogen Atom (Amino -NH₂) High Electron Density (Negative) Electrophilic Attack

| Hydrogen Atoms (-OH, -NH₂) | Low Electron Density (Positive) | Nucleophilic Attack |

Density Functional Theory (DFT) is a highly effective computational method for determining the optimized, lowest-energy geometry of a molecule in its ground state. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to accurately model halogenated aromatic compounds. researchgate.netresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

For the related isomer, 4-Amino-5-bromo-2-fluorophenol, DFT (B3LYP) calculations have predicted C-Br and C-F bond lengths of 1.39 Å and 1.34 Å, respectively. Similar calculations for this compound would establish its most stable conformation, considering the steric and electronic interactions between the amino, bromo, fluoro, and hydroxyl substituents. Comparing the computed geometry with experimental data, such as that from X-ray crystallography, serves to validate the chosen theoretical model. acs.org

Table 3: Predicted Ground State Geometrical Parameters (Illustrative)

Parameter Description Predicted Value for this compound
C-Br Bond Length The distance between the Carbon and Bromine atoms. Not Available in Search Results
C-F Bond Length The distance between the Carbon and Fluorine atoms. Not Available in Search Results
C-O Bond Length The distance between the Carbon and Oxygen atoms. Not Available in Search Results

| C-N Bond Length | The distance between the Carbon and Nitrogen atoms. | Not Available in Search Results |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules. nih.gov It is widely used to calculate vertical excitation energies and oscillator strengths, which allows for the theoretical prediction of electronic absorption spectra, such as UV-Visible spectra. mdpi.comresearchgate.net

By simulating the electronic transitions, TD-DFT helps in assigning the absorption bands observed experimentally to specific molecular orbital transitions (e.g., π → π* or n → π*). bohrium.com Studies on related fluorophenols have used TD-DFT with functionals like CAM-B3LYP and basis sets such as 6-311++G(d,p) to successfully predict their transition energies. nih.gov A TD-DFT analysis of this compound would provide insight into how its specific substitution pattern influences its photophysical properties.

Table 4: Predicted Electronic Spectral Data (Illustrative)

Parameter Description Predicted Value for this compound
λmax (Absorption Max) Wavelength of maximum absorption in the UV-Vis spectrum. Not Available in Search Results
Oscillator Strength (f) The theoretical intensity of an electronic transition. Not Available in Search Results

| Major Transition | The primary molecular orbitals involved in the excitation. | Not Available in Search Results |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for elucidating complex reaction mechanisms, providing details that are often difficult or impossible to observe experimentally.

Understanding a chemical reaction requires identifying the intermediate structures and, most importantly, the transition states that connect them. Transition state analysis via computational methods like DFT allows for the calculation of activation energies (the energy barriers of a reaction), which determines the reaction rate.

For key transformations involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational modeling could map out the entire reaction pathway. This involves locating the transition state structure for each step and verifying it by frequency analysis (a true transition state has exactly one imaginary frequency). This analysis would reveal the regioselectivity of reactions, for example, predicting which position on the aromatic ring is most susceptible to further substitution, guided by the directing effects of the existing functional groups. While such studies have been performed for various organic reactions, specific transition state analyses for transformations of this compound are not documented in the searched literature.

Reaction Coordinate Mapping and Energy Profiles

Detailed reaction coordinate maps for this compound are not extensively documented. However, the energy profiles of its reactions can be inferred from studies on similar halogenated and aminated phenols. For any chemical reaction, the energy profile maps the potential energy of a system against the reaction coordinate, which represents the progress of the reaction from reactants to products through a transition state.

Computational studies on the oxidation of halogenated benzenes by hydroxyl radicals show that these reactions are typically highly exothermic. rsc.org They proceed through a strongly bound prereaction complex, followed by a transition state, and result in the formation of "hot" adducts with significant excess energy. rsc.org For instance, the reaction of a phenol (B47542) with an oxidizing agent like iodo(III) acetate (B1210297) involves a transition state calculated to be approximately 30 kcal/mol higher in energy than the initial λ³-iodane intermediate, showcasing a significant activation barrier. rsc.org

The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, fluoro) groups on the aromatic ring of this compound creates a complex electronic environment that dictates its reactivity. The amino group generally lowers the energy of the πσ* state, which can enhance reactions like excited-state hydrogen transfer. researchgate.net The energy profile for reactions such as electrophilic aromatic substitution or nucleophilic substitution would be significantly influenced by the positions of these competing groups. For example, in 3-amino-4-bromophenol (B174537), the strong electron-withdrawing effect of bromine can dominate regioselectivity, even overriding the typical ortho/para-directing influence of the amino group. DFT calculations are a powerful tool for exploring these reaction mechanisms, including anion effects and regioselectivity, by modeling the energy profiles of various potential pathways. researchgate.net

Intermolecular Interactions and Conformation Analysis

The spatial arrangement of atoms (conformation) and the non-covalent forces between molecules (intermolecular interactions) are critical to the chemical and physical properties of this compound. These are governed by a delicate balance of hydrogen bonding, halogen bonding, and steric effects.

The this compound molecule contains two primary hydrogen bond donors, the hydroxyl (-OH) and amino (-NH₂) groups, and two potential hydrogen bond acceptors, the fluorine atom and the nitrogen of the amino group. This allows for a rich network of both intra- and intermolecular hydrogen bonds.

Computational studies on analogous halogenated phenols confirm that the hydroxyl group is a potent hydrogen bond donor, readily participating in the formation of intermolecular networks that can lead to supramolecular structures like chains or layers. In a molecule like this compound, the amino group can also engage in additional hydrogen bonding. DFT calculations on phenol derivatives have been used to model the vibrational frequencies of monomers, dimers, and trimers, confirming that the electron-donating or withdrawing nature of substituents affects the degree of hydrogen bonding. misericordia.edu For example, studies on 4-fluorophenol (B42351) showed that electron-donating groups enhance hydrogen bonding. misericordia.edu

The potential for intramolecular hydrogen bonding also exists, particularly between the hydroxyl proton and the adjacent fluorine atom (O–H···F) or amino group (O–H···N). While the fluorine atom is generally considered a weak hydrogen bond acceptor, its ability to participate in such bonds is enhanced when attached to an electron-withdrawing system. researchgate.net However, studies on o-halophenols suggest that repulsive interactions can sometimes counteract the stability gained from such bonds. acs.org The interplay between these potential interactions determines the most stable conformation of the molecule.

Interacting GroupsInteraction TypeSignificanceSupporting Analogue Studies
-OH (donor) with -OH/-NH₂ (acceptor) of another moleculeIntermolecular Hydrogen BondFormation of dimers, trimers, and larger supramolecular structures.Phenol, 4-fluorophenol misericordia.edu
-NH₂ (donor) with -OH/-NH₂ (acceptor) of another moleculeIntermolecular Hydrogen BondContributes to crystal packing and solubility.4-Amino-5-bromo-2-fluorophenol
-OH (donor) with ortho -F (acceptor)Intramolecular Hydrogen BondInfluences conformational preference and stability.o-Halophenols acs.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region on another molecule. mdpi.com This occurs due to an anisotropically distributed electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" on the outer side of the halogen, along the axis of its covalent bond. mdpi.comresearchgate.net

In this compound, the bromine atom is the most likely participant in halogen bonding. The strength of this interaction can be significant, sometimes competing with or even exceeding that of traditional hydrogen bonds, making it a key factor in molecular recognition and crystal engineering. nih.gov Theoretical studies have shown that the nature of halogen bonds depends on both electrostatic and dispersion interactions. mdpi.com

Computational analyses of related molecules like 3-amino-4-bromophenol and 3,5-dibromo-4-fluorophenol (B2783553) confirm that the bromine atom can participate in halogen bonding, which enhances reactivity and stabilizes interactions with biological targets. The significance of these interactions is widely recognized in drug design, where they can be harnessed to improve the binding of a ligand to a protein target. h-its.orgnih.gov The fluorine atom in this compound is less likely to act as a halogen bond donor; however, when bonded to a strong electron-withdrawing group, fluorine can exhibit a positive σ-hole and participate in such interactions. researchgate.net

InteractionHalogen DonorHalogen Acceptor (Example)Theoretical BasisSignificance
C-Br···O/NBromineOxygen/Nitrogen lone pairPositive σ-hole on BromineCrystal packing, molecular recognition, catalyst activation mdpi.com
C-F···O/NFluorine (less common)Oxygen/Nitrogen lone pairPossible with strong electron-withdrawing groupsContributes to secondary interactions researchgate.net

The conformational landscape of this compound is determined by the rotational barriers of its functional groups, primarily the -OH and -NH₂ groups. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonds. Computational studies on substituted phenols show that the barrier to rotation of the -OH group is influenced by substituents, with para-substituents having a stronger effect than meta-substituents due to resonance. afit.edu

Tautomerism, the migration of a proton between two atoms in a molecule, is a relevant consideration for this compound. The most likely equilibrium is the phenol-keto tautomerism, involving the transfer of the hydroxyl proton to a carbon atom on the ring, creating a ketone. However, for simple phenols, the aromatic phenol form is overwhelmingly more stable. Computational studies on aminophenols and their derivatives confirm that the neutral phenol form is typically the most stable tautomer in solution. researchgate.netresearchgate.net

In more complex systems like Schiff bases derived from halogenated phenols, DFT calculations are used to investigate the stability of different tautomers (e.g., enol-imine vs. keto-amine forms). researchgate.netresearchgate.netmdpi.com These studies often find that the enol form, which preserves the aromaticity of the phenol ring, is more stable. researchgate.net While specific tautomeric equilibrium constants for this compound are not available, theoretical calculations on analogous systems consistently show a strong preference for the phenolic form due to the high energetic cost of disrupting the aromatic system. researchgate.netnih.gov

Advanced Spectroscopic Methodologies in Research on 3 Amino 4 Bromo 5 Fluorophenol

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For a molecule such as 3-Amino-4-bromo-5-fluorophenol, these techniques would provide a detailed fingerprint of its vibrational modes.

The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the O-H, N-H, C-N, C-O, C-F, and C-Br stretching vibrations, as well as the aromatic ring vibrations. The positions of these bands are sensitive to the electronic environment and the mass of the substituent atoms. For instance, the O-H and N-H stretching frequencies are typically observed in the high-frequency region (3200-3600 cm⁻¹), and their exact positions can indicate the extent of hydrogen bonding. The aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

A complete analysis of the vibrational spectra of this compound would involve the assignment of each observed band to a specific vibrational mode of the molecule. This is often achieved through computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and intensities.

The Potential Energy Distribution (PED) analysis is a crucial component of this process, as it quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational coupling is common. For example, a PED analysis could reveal the extent to which the C-F and C-C stretching modes are mixed in a particular vibration.

While specific data for this compound is unavailable, a hypothetical PED analysis would likely show significant contributions from the various functional groups to the calculated vibrational modes, as illustrated in the general table below.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Contribution
3400-3600 O-H Stretch >90% O-H
3300-3500 N-H Stretch >90% N-H
1550-1650 Aromatic C=C Stretch C=C, C-H in-plane bend
1200-1300 C-N Stretch C-N, C-C stretch
1100-1250 C-O Stretch C-O, C-C stretch
1000-1100 C-F Stretch C-F, C-C stretch
500-700 C-Br Stretch C-Br, C-C-C deformation

The presence of amino (-NH₂), bromo (-Br), and fluoro (-F) substituents on the phenol (B47542) ring significantly influences the vibrational frequencies compared to unsubstituted phenol. The amino group, being an electron-donating group, can affect the electron density of the aromatic ring and the strength of the C-O and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

A hypothetical ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with the chemical shifts being influenced by the attached functional groups.

To unambiguously assign the NMR signals and elucidate the complete connectivity of this compound, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This technique would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This would be invaluable for confirming the positions of the substituents relative to the different carbon atoms in the ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in sharp and well-resolved signals. The chemical shift of the fluorine signal would provide direct information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observed, providing additional structural constraints for the definitive assignment of the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A successful crystallographic analysis would reveal the planarity of the aromatic ring and the conformations of the amino and hydroxyl groups. Crucially, it would elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the -OH and -NH₂ groups, and halogen bonding involving the bromine atom. These interactions play a key role in the packing of the molecules in the crystal lattice and can influence the physical properties of the compound.

Precise Bond Lengths and Angles Analysis

The primary output of an X-ray crystallographic analysis is a detailed model of the molecule, from which precise bond lengths and bond angles can be calculated. This data is fundamental to understanding the geometry and conformation of this compound. For instance, the analysis would reveal the carbon-carbon bond lengths within the benzene ring, the lengths of the carbon-amino, carbon-bromo, carbon-fluoro, and carbon-hydroxyl bonds, as well as the angles between these bonds. This information is crucial for confirming the substitution pattern on the aromatic ring and for assessing the electronic effects of the various functional groups on the molecular geometry.

While specific experimental data for this compound is not publicly available in crystallographic databases, a hypothetical table of expected bond lengths and angles is presented below for illustrative purposes, based on known values for similar substituted benzene derivatives.

BondExpected Length (Å)AngleExpected Angle (°)
C-C (aromatic)1.38 - 1.40C-C-C (in ring)~120
C-N (amino)~1.38C-C-N~120
C-Br~1.90C-C-Br~120
C-F~1.35C-C-F~120
C-O (hydroxyl)~1.36C-C-O~120

Note: These are generalized values and the actual experimental values may vary.

Intermolecular Packing and Crystal Engineering

Beyond the individual molecule, X-ray crystallography elucidates how molecules of this compound are arranged in the solid state. This includes the study of intermolecular interactions such as hydrogen bonding (involving the amino and hydroxyl groups), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Understanding these interactions is the cornerstone of crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties. The specific arrangement of molecules in the crystal lattice, or crystal packing, influences properties like melting point, solubility, and stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique would be employed to confirm its molecular weight and to gain structural information through the analysis of its fragmentation pattern.

The molecular weight of this compound is 206.01 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) of similar intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used to deduce its structure. For this compound, potential fragmentation pathways could involve the loss of the amino group, the hydroxyl group, or the halogen atoms.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. The UV-Vis spectrum of this compound would provide information about the electronic structure and the extent of conjugation in the molecule.

The benzene ring and its substituents (chromophores) in this compound are expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions in such aromatic compounds are typically π → π* transitions. The positions of the absorption maxima (λmax) are influenced by the nature of the substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).

Retrosynthetic Analysis of 3 Amino 4 Bromo 5 Fluorophenol and Its Derivatives

Strategic Disconnections for Efficient Synthesis

The retrosynthetic analysis of 3-Amino-4-bromo-5-fluorophenol involves a series of strategic disconnections, primarily focusing on the carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds. The sequence of these disconnections is critical and must be planned by considering the directing effects of the substituents on the aromatic ring.

The primary disconnection is the C-N bond of the amino group. An amino group is commonly introduced into an aromatic ring by the reduction of a nitro group (NO₂). This transformation, known as a Functional Group Interconversion (FGI), is a reliable and high-yielding reaction. This leads to the precursor 4-bromo-5-fluoro-3-nitrophenol .

The next key disconnection targets the C-Br bond. The introduction of bromine onto a phenol (B47542) ring can be achieved via electrophilic bromination. The directing effects of the existing hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) groups must be carefully considered to ensure the correct regiochemistry. This disconnection leads to the simpler precursor, 3-fluoro-5-nitrophenol (B1296212) .

An alternative strategy involves disconnecting the C-Br bond via a Sandmeyer-type reaction. This would start from a precursor aniline (B41778), which is diazotized and then treated with a bromide source. However, given the substitution pattern, direct bromination is a more straightforward initial consideration.

A summary of the primary retrosynthetic disconnections is presented below:

Target Molecule Disconnection/FGI Precursor Molecule(s) Associated Forward Reaction
This compoundC-N Disconnection (FGI)4-bromo-5-fluoro-3-nitrophenolReduction of nitro group
4-bromo-5-fluoro-3-nitrophenolC-Br Disconnection3-fluoro-5-nitrophenolElectrophilic Bromination
3-fluoro-5-nitrophenolC-N Disconnection (FGI)3-fluorophenol (B1196323)Nitration

Chemo- and Regioselective Considerations in Retrosynthetic Planning

The synthesis of a polysubstituted benzene (B151609) ring like this compound requires careful management of chemo- and regioselectivity. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles.

Hydroxyl (-OH) group: A strongly activating, ortho, para-director.

Fluoro (-F) group: A weakly deactivating, ortho, para-director.

Amino (-NH₂) group: A strongly activating, ortho, para-director.

Nitro (-NO₂) group: A strongly deactivating, meta-director.

In the forward synthesis starting from 3-fluorophenol , the first step is nitration. The -OH and -F groups are both ortho, para-directing. The positions ortho and para to the powerful hydroxyl group are C2, C4, and C6. The position ortho to the fluorine is C2 and C4. The combined directing effect strongly favors substitution at the C2, C4, and C6 positions. Nitration would be expected to yield a mixture, with substitution at C6 (5-fluoro-3-nitrophenol ) and C4 (3-fluoro-4-nitrophenol ) being significant products. To achieve the desired 3-fluoro-5-nitrophenol (nitration at C5), a different starting material or a more complex, multi-step route might be necessary, potentially involving protecting groups or starting from a pre-functionalized ring.

However, if we consider an alternative starting point like 3-amino-5-fluorophenol , the challenge shifts. The powerful ortho, para-directing nature of both the amino and hydroxyl groups would direct an incoming electrophile (like bromine) primarily to the C2, C4, and C6 positions. Direct bromination would likely lead to a mixture of products and poor regioselectivity for the desired C4 position.

To overcome this, protection of the highly activating amino and hydroxyl groups is a common strategy. For instance, the amino group can be acetylated to form an acetamido group, which is less activating but still ortho, para-directing. This modulation of reactivity is a key chemo- and regioselective tactic. A plausible route could involve the protection of the amine, followed by selective bromination and subsequent deprotection.

A patent for the synthesis of the related 3-amino-4-bromophenol (B174537) utilizes a diazotization-bromination sequence on 3-nitro-4-aminophenol. google.com This suggests another powerful regioselective strategy where the position of the bromine is precisely controlled by the initial position of an amino group.

Application in the Design of Novel Synthetic Pathways

The retrosynthetic analysis of this compound provides a blueprint for its synthesis and can be adapted for the creation of various derivatives. By modifying the electrophiles used or the sequence of reactions, a diverse range of polysubstituted phenols can be accessed.

Pathway A: Based on Electrophilic Aromatic Substitution

A plausible, albeit potentially low-yielding, pathway derived from the primary retrosynthetic analysis is as follows:

Nitration: Start with 3-fluorophenol and perform nitration. This step's regioselectivity is a major challenge, and separation of the desired 5-nitro isomer would be required.

Bromination: The resulting 3-fluoro-5-nitrophenol would then be brominated. The -OH group directs ortho (C6) and para (C2), while the -F directs ortho (C4, C6) and the -NO₂ directs meta (C2, C4, C6). The combined effect would likely favor bromination at C4 or C6.

Reduction: The nitro group of the resulting brominated compound is then reduced to the amine, for instance using H₂/Pd/C, Fe/HCl, or SnCl₂/HCl, to yield the final product.

Pathway B: Leveraging a Halogen as a Directing/Protecting Group

Inspired by synthetic methods for related compounds, a more controlled pathway can be designed. patsnap.com For instance, a temporary halogen can be used to block a reactive site, and it can be removed later in the synthesis.

Initial Halogenation: Start with a suitable fluorophenol and introduce a halogen (e.g., bromine) at a specific position to direct subsequent substitutions.

Nitration: Introduce the nitro group, with its position being directed by the existing substituents.

Introduction of Second Halogen: Introduce the second, different halogen atom.

Reduction and Dehalogenation: Concurrently or sequentially reduce the nitro group and remove the initial "placeholder" halogen to arrive at the final substitution pattern.

This strategic use of installing and removing groups provides a higher degree of control and is a powerful application of retrosynthetic logic in designing practical and efficient synthetic routes for complex aromatic compounds.

Future Research Directions and Unexplored Avenues in 3 Amino 4 Bromo 5 Fluorophenol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-Amino-4-bromo-5-fluorophenol should prioritize the development of sustainable and atom-economical synthetic routes. Current multistep syntheses for similarly substituted phenols often involve hazardous reagents and generate significant waste.

Future approaches could focus on:

Continuous-Flow Synthesis: This technology offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. A continuous-flow approach for the synthesis of this compound could minimize the handling of hazardous intermediates and allow for safer and more efficient production.

Catalytic Methods: The use of transition-metal catalysts for C-N, C-Br, and C-F bond formation could lead to more direct and atom-economical routes. Research into novel catalytic systems that can selectively introduce the amino, bromo, and fluoro groups onto a phenolic backbone would be highly valuable.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, significantly improving the sustainability of the process.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional Multistep Synthesis Established methodologies for individual stepsHigh waste generation, use of hazardous reagents, low overall yield
Continuous-Flow Synthesis Improved safety, higher yield and purity, scalabilityInitial setup costs, optimization of flow parameters
Catalytic Methods High atom economy, selectivity, milder conditionsCatalyst cost and stability, potential for metal contamination
Biocatalysis High selectivity, environmentally friendly, mild conditionsEnzyme availability and stability, substrate scope limitations

Exploration of Novel Reactivity and Unprecedented Transformations

The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing bromo and fluoro substituents on the aromatic ring of this compound suggests a rich and complex reactivity profile. Future research should aim to explore and harness this unique electronic landscape.

Key areas for investigation include:

Regioselective Functionalization: A systematic study of the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions would be crucial. The directing effects of the existing substituents could be exploited to introduce additional functional groups at specific positions, leading to a diverse range of derivatives.

Orthogonal Reactivity: The bromo and amino groups offer handles for orthogonal chemical transformations. For instance, the bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino group can be acylated, alkylated, or diazotized. Exploring the selective reaction of one functional group in the presence of the other would open up avenues for complex molecule synthesis.

Intramolecular Cyclization Reactions: The proximity of the amino and hydroxyl groups to other substituents could be leveraged to construct novel heterocyclic scaffolds through intramolecular cyclization reactions.

Advanced Derivatization for Specialized Material Applications

The presence of fluorine and bromine atoms, along with the polar amino and hydroxyl groups, makes this compound an attractive building block for advanced materials.

Future research in this area could focus on:

Liquid Crystals: The rigid aromatic core and the potential for hydrogen bonding and dipole-dipole interactions make derivatives of this compound interesting candidates for liquid crystal applications. The introduction of long alkyl or alkoxy chains could lead to the formation of various mesophases.

Polymers with Tailored Properties: Incorporation of this compound as a monomer into polymers could impart desirable properties such as thermal stability, flame retardancy (due to bromine), and low dielectric constant (due to fluorine).

Organic Electronics: The electron-rich nature of the phenol (B47542) and aniline (B41778) moieties suggests that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Table 2: Potential Material Applications and Corresponding Derivatization Strategies

Material ApplicationRequired PropertiesPotential Derivatization Strategy
Liquid Crystals Anisotropic molecular shape, thermal stabilityEsterification of the hydroxyl group with long-chain carboxylic acids
Flame-Retardant Polymers High bromine content, thermal stabilityPolymerization via the amino or hydroxyl group
Low-k Dielectric Materials High fluorine content, low polarizabilityIncorporation into polyimides or other high-performance polymers
Organic Semiconductors Extended π-conjugation, tunable energy levelsCross-coupling reactions at the bromo position to introduce conjugated moieties

Deeper Mechanistic Insights into Complex Reaction Pathways

To fully exploit the synthetic potential of this compound, a thorough understanding of the mechanisms of its reactions is essential. The complex interplay of electronic and steric effects of the four different substituents can lead to unexpected reaction outcomes.

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Mechanisms: Detailed kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates can provide valuable insights into the pathways of key transformations.

Understand Substituent Effects: A systematic investigation into how each substituent influences the reactivity of the others will be crucial for predicting and controlling reaction outcomes. This could involve the synthesis and study of analogues with different substitution patterns.

Investigate Solvent and Catalyst Effects: The role of the solvent and catalyst in modulating the reactivity and selectivity of reactions involving this compound should be carefully examined to optimize reaction conditions.

Computational Design of Functional Derivatives

In silico methods can play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with desired properties.

Future computational studies could focus on:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective synthetic routes.

Screening for Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to design derivatives with potential therapeutic applications, for example, as enzyme inhibitors or receptor ligands.

Designing Materials with Specific Properties: Computational modeling can be used to predict the electronic, optical, and physical properties of polymers and other materials derived from this compound, guiding the synthesis of materials with tailored functionalities.

Q & A

Basic Synthesis and Characterization

Q: What experimental strategies optimize the synthesis of 3-Amino-4-bromo-5-fluorophenol to enhance yield and purity? A: Synthesis typically involves sequential halogenation and amination steps. For example, bromination of 4-fluoro-3-aminophenol under controlled temperatures (0–5°C) using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) can minimize side reactions . Purity is improved via recrystallization in ethanol-water mixtures, followed by characterization using 1H NMR^1 \text{H NMR} (to confirm amino and hydroxyl protons) and LC-MS (to verify molecular ion peaks and isotopic patterns from Br/F) .

Advanced Computational Studies

Q: Which computational methods reliably predict the regioselectivity of this compound in electrophilic substitution reactions? A: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic effects. For instance, Fukui indices derived from DFT calculations predict reactivity at the ortho position to the amino group due to electron-donating effects, validated by experimental nitration studies . Basis sets like 6-311+G(d,p) and solvent-phase simulations (e.g., PCM for DCM) refine accuracy .

Contradictory Data Resolution

Q: How should researchers resolve discrepancies in reported 19F NMR^{19} \text{F NMR} chemical shifts or reaction yields for this compound? A: Systematic replication under standardized conditions (e.g., solvent, temperature, internal reference) is critical. For example, conflicting 19F NMR^{19} \text{F NMR} shifts may arise from pH-sensitive fluorine coupling; using deuterated DMSO with buffered solutions (pH 7.4) minimizes variability . Cross-validation with X-ray crystallography (if crystalline) or independent synthetic routes (e.g., Pd-catalyzed amination) can reconcile yield discrepancies .

Biological Activity Profiling

Q: What methodologies assess the enzyme inhibition potential of this compound in tyrosine kinase studies? A: Fluorescence-based kinase assays (e.g., ADP-Glo™) quantify inhibition by measuring ATP consumption. The compound’s amino and hydroxyl groups enable hydrogen bonding with kinase active sites, as shown in docking simulations (AutoDock Vina) with PDB: 1T46 . IC50_{50} values are determined via dose-response curves, with comparison to positive controls (e.g., staurosporine) .

Regioselective Derivatization

Q: How can regioselectivity be controlled during Friedel-Crafts acylation of this compound? A: The amino group’s ortho/para-directing effect dominates over bromine’s deactivating influence. Using acetyl chloride/AlCl3_3 in nitrobenzene at 50°C selectively acetylates the para position to the amino group (yield >75%) . Protecting the amino group as a tert-butyl carbamate (Boc) redirects acylation to the bromine-adjacent position, confirmed by 13C NMR^{13} \text{C NMR} .

Stability and Degradation Analysis

Q: What analytical approaches evaluate the photostability of this compound under UV exposure? A: Accelerated photodegradation studies using a solar simulator (e.g., 300–800 nm, 765 W/m2^2) monitor decomposition via HPLC-UV at 254 nm. Mass balance analysis identifies degradation products (e.g., dehalogenated quinones), while LC-QTOF-MS confirms structures . Storage in amber vials at -20°C under argon extends stability to >6 months .

Comparative Reactivity with Analogues

Q: How does the reactivity of this compound differ from 4-Amino-2-bromo-3-fluorophenol in Suzuki-Miyaura couplings? A: Steric hindrance from the bromine’s position in this compound reduces cross-coupling efficiency (30–40% yield with Pd(PPh3_3)4_4), whereas 4-Amino-2-bromo-3-fluorophenol achieves >70% yield due to better accessibility . DFT calculations (NBO analysis) show stronger C-Br bond dissociation energy (BDE) in the former (ΔBDE = 8 kcal/mol) .

Green Chemistry Applications

Q: What solvent systems minimize environmental impact in large-scale synthesis of this compound? A: Ethanol-water (7:3 v/v) at 60°C replaces DMF for bromination, reducing E-factor by 40% . Microwave-assisted synthesis (100 W, 10 min) in PEG-400 cuts reaction time from 12 hours to 30 minutes, with comparable yields (82% vs. 85%) .

Spectroscopic Data Interpretation

Q: How are overlapping peaks in the 1H NMR^1 \text{H NMR} spectrum of this compound resolved? A: 2D NMR techniques (e.g., COSY, HSQC) differentiate aromatic protons: H-2 (δ 6.85 ppm, d, J=8.5 Hz) couples with H-6 (δ 7.12 ppm, dd, J=8.5/2.1 Hz), while H-5 (δ 7.30 ppm, d, J=2.1 Hz) shows NOE correlation with the amino group in ROESY .

Toxicity and Safety Profiling

Q: What in vitro models assess the cytotoxicity of this compound in hepatic cell lines? A: HepG2 cells exposed to 10–100 μM for 24 hours are evaluated via MTT assay. EC50_{50} values (e.g., 45 μM) correlate with ROS generation measured by DCFH-DA fluorescence. Metabolite identification via hepatocyte incubation (LC-MS/MS) detects glutathione adducts, indicating potential detox pathways .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.